1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one

Description

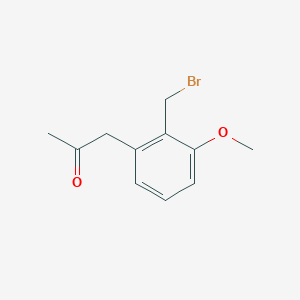

1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one is an aromatic ketone featuring a propan-2-one backbone substituted with a bromomethyl group at the 2-position and a methoxy group at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₁₃BrO₂ (molar mass: 257.13 g/mol). The bromomethyl group imparts significant reactivity, making the compound a versatile intermediate in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. The methoxy group contributes to electronic effects, influencing the compound's solubility and stability .

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-methoxyphenyl]propan-2-one |

InChI |

InChI=1S/C11H13BrO2/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3 |

InChI Key |

CLZZQLWMCODNMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)OC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methoxyacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the compound’s reactivity and solubility, while the carbonyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromomethyl vs. Methyl/Methoxy Groups

1-(3-Methoxyphenyl)propan-2-one

- Molecular Formula : C₁₀H₁₂O₂ (molar mass: 164.20 g/mol) .

- Key Differences : Lacks the bromomethyl group at the 2-position. The absence of bromine reduces its reactivity in substitution reactions but enhances stability. The methoxy group at the 3-position directs electrophilic substitution to the para position, similar to the target compound.

- Applications : Primarily used as a precursor in diazo compound synthesis (e.g., 1-diazo-1-(3-methoxyphenyl)propan-2-one, used in cyclopropanation reactions) .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Molecular Formula : C₁₀H₉F₃O (molar mass: 202.18 g/mol) .

- Key Differences : The trifluoromethyl group is electron-withdrawing, significantly altering electronic properties compared to the electron-donating methoxy group. This increases electrophilicity of the ketone, accelerating reactions like reductive amination (e.g., in fenfluramine synthesis) .

1-(4-Methylphenyl)propan-2-one

Halogen-Substituted Analogs

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Molecular Formula : C₁₆H₁₃BrO (molar mass: 301.18 g/mol) .

- Key Differences : Bromine is part of an α,β-unsaturated ketone system, enabling conjugation and resonance stabilization. This structure favors Diels-Alder reactions, unlike the target compound’s bromomethyl group, which is more suited for SN2 reactions .

1-(Bromomethyl)-2,3,4-trifluorobenzene

Functional Group Comparisons

1-Diazo-1-(3-methoxyphenyl)propan-2-one

- Molecular Formula : C₁₀H₁₀N₂O₂ (molar mass: 190.20 g/mol) .

- Key Differences : The diazo group (-N₂) replaces bromomethyl, enabling cyclopropanation via carbene intermediates. This contrasts with the target compound’s utility in alkylation .

Fenfluramine Intermediate: 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Role : Reductive amination with ethylamine yields fenfluramine, a serotonin-releasing agent .

Biological Activity

1-(2-(Bromomethyl)-3-methoxyphenyl)propan-2-one, also known as a brominated ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a bromomethyl group and a methoxyphenyl moiety, which are critical for its biological activity. The presence of the bromine atom may enhance lipophilicity and influence interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of brominated phenyl ketones have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (e.g., Ceftriaxone) | 4 | 0.1 |

Note: Specific MIC values for this compound are yet to be determined in current literature.

The proposed mechanism of action for similar compounds involves the disruption of bacterial cell wall synthesis and interference with DNA replication. The bromine substituent may enhance reactivity towards nucleophilic sites in bacterial enzymes, leading to cell death.

Case Studies

-

Study on Antibacterial Efficacy

A study evaluated the antibacterial properties of various brominated phenyl ketones, including derivatives similar to this compound. Results indicated that these compounds exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with some derivatives achieving lower MIC values than traditional antibiotics . -

Synthesis and Evaluation

In another study focusing on the synthesis of related compounds, researchers synthesized a series of brominated ketones and assessed their biological activity using both in vitro and in vivo models. The findings suggested that structural modifications significantly impacted biological efficacy, highlighting the importance of the bromomethyl and methoxy groups in enhancing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.